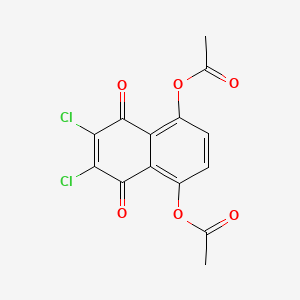![molecular formula C13H9Cl2N3O2S B12046282 N-(2,3-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide CAS No. 328002-28-4](/img/structure/B12046282.png)
N-(2,3-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dichlorphenyl)-N’-[(E)-Thiophen-2-ylmethylideneamino]oxamid ist eine synthetische organische Verbindung, die durch das Vorhandensein von Dichlorphenyl- und Thiophenylgruppen gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,3-Dichlorphenyl)-N’-[(E)-Thiophen-2-ylmethylideneamino]oxamid beinhaltet typischerweise die Kondensation von 2,3-Dichloroanilin mit Thiophen-2-carbaldehyd in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Die resultierende Schiff-Base wird dann mit Oxalylchlorid umgesetzt, um das endgültige Oxamidprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2,3-Dichlorphenyl)-N’-[(E)-Thiophen-2-ylmethylideneamino]oxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Schiff-Base in das entsprechende Amin umwandeln.
Substitution: Die Dichlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperoxybenzoesäure.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dichlorphenyl)-N’-[(E)-Thiophen-2-ylmethylideneamino]oxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie und Katalyse verwendet.
Biologie: Untersucht auf seine möglichen antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Erforscht auf sein Potenzial als therapeutisches Mittel zur Behandlung bestimmter Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2,3-Dichlorphenyl)-N’-[(E)-Thiophen-2-ylmethylideneamino]oxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Effekten führen. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,3-Dichlorphenyl)-N’-[(E)-Thiophen-2-ylmethylideneamino]oxamid weist Ähnlichkeiten mit anderen Schiff-Basen und Oxamiden auf, wie z. B.:
- N-(2,3-Dichlorphenyl)-N’-[(E)-Benzylideneamino]oxamid
- N-(2,3-Dichlorphenyl)-N’-[(E)-Furfurylideneamino]oxamid
Einzigartigkeit
- Das Vorhandensein von sowohl Dichlorphenyl- als auch Thiophenylgruppen in N-(2,3-Dichlorphenyl)-N’-[(E)-Thiophen-2-ylmethylideneamino]oxamid verleiht einzigartige chemische und biologische Eigenschaften und unterscheidet es von anderen ähnlichen Verbindungen. Seine spezifische Struktur ermöglicht eine vielfältige Reaktivität und potenzielle Anwendungen in verschiedenen Bereichen.
Eigenschaften
CAS-Nummer |
328002-28-4 |
|---|---|
Molekularformel |
C13H9Cl2N3O2S |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-1-5-10(11(9)15)17-12(19)13(20)18-16-7-8-3-2-6-21-8/h1-7H,(H,17,19)(H,18,20)/b16-7+ |
InChI-Schlüssel |
HGAIKUOLGVCQFL-FRKPEAEDSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=CS2 |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12046201.png)



![4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12046224.png)
![4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B12046239.png)
![(5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12046251.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12046253.png)
![Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate](/img/structure/B12046258.png)
![methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B12046266.png)

![1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one](/img/structure/B12046281.png)
![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046290.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12046296.png)
